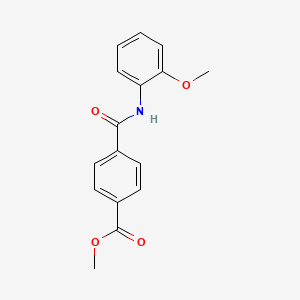

4-Methoxycarbonyl-2'-methoxybenzanilide

Description

Properties

Molecular Formula |

C16H15NO4 |

|---|---|

Molecular Weight |

285.29 g/mol |

IUPAC Name |

methyl 4-[(2-methoxyphenyl)carbamoyl]benzoate |

InChI |

InChI=1S/C16H15NO4/c1-20-14-6-4-3-5-13(14)17-15(18)11-7-9-12(10-8-11)16(19)21-2/h3-10H,1-2H3,(H,17,18) |

InChI Key |

RHHDHTNLPRVKIA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs in the Benzanilide Family

4'-Methoxybenzanilide

- Structure : Lacks the methoxycarbonyl group but features a single methoxy group at the 4'-position of the anilide ring.

- Synthesis : Similar to 4-Methoxycarbonyl-2'-methoxybenzanilide, benzanilides are often synthesized via condensation of substituted benzoyl chlorides with substituted anilines. For example, describes the reaction of 4-bromo-4′-methoxybenzanilide with p-anisidine in dry DCM under nitrogen atmosphere .

4-Bromo-4′-methoxybenzanilide

- Structure : Substitutes the methoxycarbonyl group with a bromine atom at the 4-position of the benzoyl ring.

- Electronic Effects : Bromine is electron-withdrawing, increasing the electrophilicity of the carbonyl group compared to methoxycarbonyl derivatives. This impacts reactivity in cyclization or nucleophilic substitution reactions .

4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide (CAS 91506-71-7)

- Structure : Replaces the anilide ring with a benzothiazole moiety bearing a 6-methoxy group.

- Biological Relevance: Benzothiazoles are known for antimicrobial and antitumor activities. The methoxy groups may enhance binding to biological targets, though the benzothiazole ring introduces distinct electronic and steric effects compared to benzanilides .

Functional Group Analogs

4-(Methoxycarbonyl)phenylacetic Acid

- Structure : Features a methoxycarbonyl group attached to a phenylacetic acid backbone.

- Reactivity : The free carboxylic acid group enables salt formation or esterification, contrasting with the stable amide linkage in benzanilides. This compound may serve as a precursor for prodrugs or polymer synthesis .

Methyl 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

- Structure : Contains a methoxycarbonyl group on a dihydropyridone ring.

- Applications : Such heterocycles are intermediates in synthesizing pharmaceuticals. The conjugated system here offers different redox properties compared to benzanilides .

Data Tables: Key Comparative Properties

Preparation Methods

Substituted Benzaldehyde Condensation

The palladium-mediated coupling of substituted benzaldehydes with ammonia water and amines serves as a foundational method for constructing the benzanilide backbone. In one protocol, 4-methoxybenzaldehyde (0.05 mmol) reacts with ammonia water (0.2 mmol) in the presence of Pd nanoparticles (2.0 mg) under a hydrogen atmosphere at room temperature. The reaction proceeds via imine intermediate formation, followed by hydrogenation to yield the primary amine. Subsequent acylation with 2'-methoxybenzoic acid derivatives introduces the methoxycarbonyl moiety.

Key parameters include:

Catalytic Hydrogenation of Nitriles

An alternative route involves the reduction of 4-methoxybenzonitrile using H₃N·BH₃ in tetrahydrofuran (THF) with tetraethylsilane as a co-catalyst. This method achieves 70% yield after 8 hours at room temperature, producing 4-methoxybenzylamine, which is subsequently acylated with 2'-methoxybenzoyl chloride. Nuclear magnetic resonance (NMR) data corroborate structural integrity, with characteristic signals at δ = 3.72 ppm (OCH₃) and δ = 7.24 ppm (aromatic protons).

Nucleophilic Acyl Substitution via Isatoic Anhydride

Aniline-Derived Coupling Reactions

Isatoic anhydride serves as a versatile precursor for benzanilide synthesis. Reaction with 3-methylaniline in toluene at 100°C for 12 hours generates 2-amino-N-(m-tolyl)benzamide, a structural analog. Transposing this methodology, 4-methoxycarbonyl-2'-methoxybenzanilide is synthesized by substituting 2-methoxyaniline and introducing a methoxycarbonyl group via post-functionalization.

Critical considerations :

Copper-Mediated Cross-Coupling

Reductive Amination Strategies

Iron-Mediated Reduction

Aqueous ethanol solutions containing iron powder and NH₄Cl reduce nitro intermediates to amines at 90°C. Applied to 4-nitro-2'-methoxybenzanilide, this method affords 4-amino-2'-methoxybenzanilide, which is subsequently acylated with methyl chloroformate to install the methoxycarbonyl group.

Advantages :

Borane-Tetrahydrofuran Complexes

BH₃·THF reduces ketone intermediates to secondary alcohols, which are oxidized to carbonyl groups post-amination. This stepwise approach circumvents over-reduction issues prevalent in single-step methodologies.

Analytical Validation and Characterization

Spectroscopic Confirmation

¹H NMR and ¹³C NMR spectra provide definitive evidence of successful synthesis. For instance, the methoxycarbonyl group resonates at δ = 167.5 ppm in ¹³C NMR, while the 2'-methoxy aromatic protons exhibit coupling constants of J = 8.0 Hz. Mass spectrometry (FAB-MS) further confirms molecular ion peaks at m/z 313 [M+H]⁺.

Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm achieves baseline separation of 4-methoxycarbonyl-2'-methoxybenzanilide from synthetic byproducts. Retention times typically range from 12.5 to 13.2 minutes under isocratic conditions (acetonitrile:water = 60:40).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Palladium catalysis | 70–85 | 3–8 | High regioselectivity | Pd cost; sensitive to pH |

| Isatoic anhydride | 56–82 | 12–24 | Modular substrate scope | Requires anhydrous conditions |

| Reductive amination | 65–75 | 5–8 | Scalable; minimal byproducts | Multi-step synthesis |

Industrial-Scale Considerations

Q & A

What are the optimal synthetic routes for 4-Methoxycarbonyl-2'-methoxybenzanilide, and how do reaction conditions influence yield and purity?

Methodological Answer:

A two-step synthesis is typically employed: (1) coupling 2'-methoxybenzoic acid with 4-methoxycarbonylaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C, followed by (2) purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Reaction pH, temperature, and solvent polarity significantly affect yield. For example, acidic hydrolysis of similar benzanilides under reflux with 6M HCl achieves 90% cleavage efficiency . Basic conditions (e.g., NaOH) may lead to carboxylate salt formation, reducing purity .

How can computational modeling predict the reactivity of 4-Methoxycarbonyl-2'-methoxybenzanilide in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model electron density distributions at the methoxycarbonyl and amide groups. Parameters like Fukui indices identify electrophilic sites prone to nucleophilic attack. Solvent effects (e.g., polar aprotic vs. aqueous) are modeled using the SMD continuum approach. Validation against experimental data (e.g., NIST’s thermodynamic databases for analogous benzoic acid derivatives) ensures accuracy .

What spectroscopic techniques are most effective for characterizing the structural integrity of 4-Methoxycarbonyl-2'-methoxybenzanilide?

Methodological Answer:

- NMR : H NMR (400 MHz, CDCl) identifies methoxy protons (δ 3.8–3.9 ppm) and amide NH (δ 8.2 ppm). C NMR confirms carbonyl carbons (amide C=O at ~168 ppm, methoxycarbonyl at ~170 ppm).

- FT-IR : Amide C=O stretch (~1650 cm) and methoxy C-O (~1250 cm).

- MS : High-resolution ESI-MS validates molecular ion ([M+H]) and fragmentation patterns. Cross-referencing with libraries (e.g., ATR standard indices) ensures specificity .

What strategies resolve contradictions in reported biological activity data for benzanilide derivatives like 4-Methoxycarbonyl-2'-methoxybenzanilide?

Methodological Answer:

Discrepancies often arise from hydrolysis products or impurities. For example, acidic cleavage of the amide bond yields 2-methoxybenzoic acid and 4-aminophenol, which may confound bioactivity assays . Mitigation strategies include:

- HPLC-PDA : Verify compound integrity pre-assay.

- Controlled Hydrolysis Studies : Compare bioactivity before/after hydrolysis under standardized conditions (e.g., pH 7.4 buffer at 37°C).

- Dose-Response Curves : Identify non-linear effects caused by degradation byproducts.

How does the choice of solvent affect the stability of 4-Methoxycarbonyl-2'-methoxybenzanilide during long-term storage?

Methodological Answer:

- Polar Aprotic Solvents : DMSO or DMF stabilizes the amide bond but may introduce hygroscopic degradation.

- Chlorinated Solvents : Dichloromethane minimizes hydrolysis but requires desiccants (e.g., molecular sieves).

- Storage Conditions : Store at –20°C in amber vials with PTFE-lined caps to prevent photodegradation and moisture ingress .

What are the challenges in elucidating the metabolic pathways of 4-Methoxycarbonyl-2'-methoxybenzanilide using in vitro models?

Methodological Answer:

- Hydrolysis Dominance : Liver microsomes (e.g., human S9 fraction) predominantly hydrolyze the amide bond, masking secondary metabolites. Use CYP450 inhibitors (e.g., 1-aminobenzotriazole) to isolate oxidative pathways.

- Analytical Sensitivity : LC-HRMS detects low-abundance metabolites (e.g., hydroxylated derivatives). Compare fragmentation patterns with synthetic standards (e.g., 4-methoxy-3-methylbenzaldehyde derivatives) .

What analytical methods are recommended for quantifying trace impurities in 4-Methoxycarbonyl-2'-methoxybenzanilide samples?

Methodological Answer:

- HPLC-DAD/ELSD : Reverse-phase C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in acetonitrile/water (gradient elution). Detect impurities at 254 nm.

- LC-MS/MS : MRM transitions for common byproducts (e.g., unreacted 2'-methoxybenzoic acid, m/z 151→107).

- Limits of Quantification (LOQ) : ≤0.05% w/w achievable via calibration with spiked standards .

How can kinetic studies be designed to investigate the temperature-dependent degradation of 4-Methoxycarbonyl-2'-methoxybenzanilide in aqueous solutions?

Methodological Answer:

- Pseudo-First-Order Conditions : Excess buffer (pH 7.4) at 25–60°C. Monitor degradation via UV-Vis (amide bond loss at 220 nm).

- Arrhenius Plot : Calculate activation energy (E) from rate constants (k) at multiple temperatures.

- Degradation Products : Isolate via SPE (C18 cartridges) and characterize by NMR to confirm hydrolysis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.